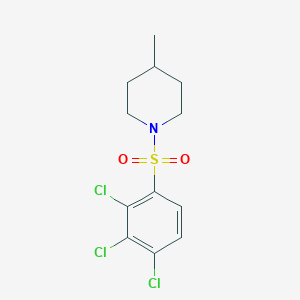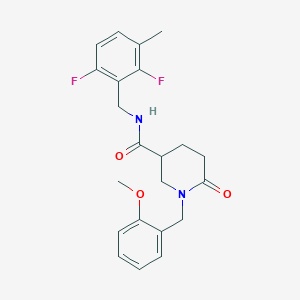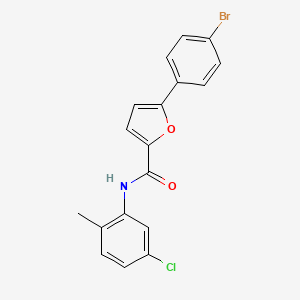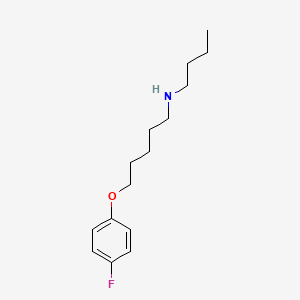
4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine is an organic compound characterized by a piperidine ring substituted with a 4-methyl group and a 2,3,4-trichlorophenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine typically involves the reaction of 4-methylpiperidine with 2,3,4-trichlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpyrrolidine
- 4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylmorpholine
Comparison: Compared to its analogs, 4-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine is unique due to its specific substitution pattern on the piperidine ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of the piperidine ring may confer different pharmacokinetic properties compared to the pyrrolidine or morpholine analogs.
Propriétés
IUPAC Name |
4-methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO2S/c1-8-4-6-16(7-5-8)19(17,18)10-3-2-9(13)11(14)12(10)15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAVGIUAYPZUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
![2-[N-(benzenesulfonyl)anilino]-N-(2-methoxyethyl)acetamide](/img/structure/B4931678.png)


![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)
![1-[2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one](/img/structure/B4931701.png)

![N-[4-[5-[2-(4-acetamidophenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]phenyl]acetamide](/img/structure/B4931707.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide](/img/structure/B4931710.png)

